![molecular formula C26H26N2O2S B242434 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, also known as compound X, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
Compound X has been studied for its potential applications in several scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione X has been shown to exhibit promising antitumor and antimicrobial activity. In pharmacology, this compound X has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In materials science, this compound X has been studied for its potential as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione X is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and DNA replication. This inhibition leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
Compound X has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound X inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound X has been shown to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vivo studies have shown that this compound X has a low toxicity profile and does not exhibit significant adverse effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione X in lab experiments is its ability to selectively target cancer cells and bacteria, while leaving normal cells unharmed. This makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one limitation of using this compound X in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione X. One direction is the development of new drug delivery systems that can enhance the solubility and bioavailability of this compound X. Another direction is the synthesis of novel derivatives of this compound X that can exhibit improved antitumor and antimicrobial activity. Finally, the use of this compound X as a building block for the synthesis of novel materials is an emerging area of research that holds promise for the development of new functional materials.
Méthodes De Synthèse
Compound X can be synthesized through a multistep process that involves the reaction of several chemical intermediates. The synthesis begins with the reaction of 2,3-dimethylbenzaldehyde and 4-methylbenzaldehyde to form a chalcone intermediate. This intermediate is then reacted with 4-(methylthio)benzaldehyde in the presence of a base to form the desired piperazine intermediate. Finally, the piperazine intermediate is reacted with phosgene to yield 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione X.
Propriétés
Formule moléculaire |
C26H26N2O2S |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O2S/c1-17-8-12-21(13-9-17)27-16-24(29)28(23-7-5-6-18(2)19(23)3)25(26(27)30)20-10-14-22(31-4)15-11-20/h5-15,25H,16H2,1-4H3 |
Clé InChI |
IQWVQKGFSNOJDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC=CC(=C4C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC=CC(=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)
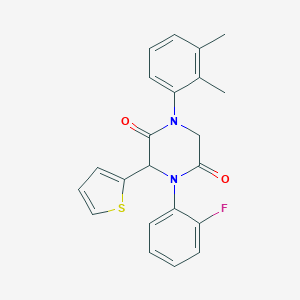
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
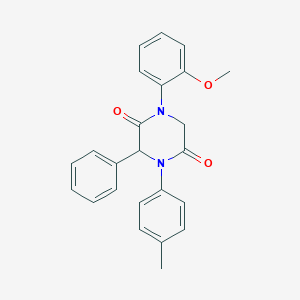
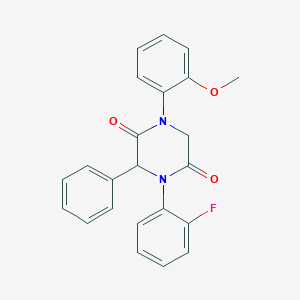
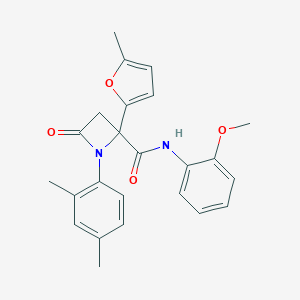
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

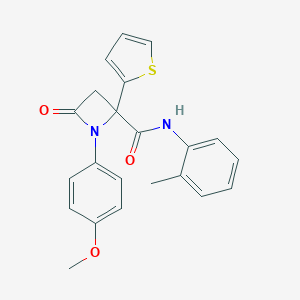
![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)




